5-Methoxyquinoline-8-carboxylic acid
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Overview
Description
5-Methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinoline-8-carboxylic acid typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinoline-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-8-carboxylic acid derivatives, while reduction can produce quinoline-8-methanol derivatives.
Scientific Research Applications
5-Methoxyquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyquinoline-5-carboxylic acid: Similar in structure but with different substitution patterns.
6-Chloro-5-methoxyquinoline-8-carboxylic acid: Contains a chlorine atom, which can alter its chemical properties and reactivity.
Uniqueness
5-Methoxyquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and carboxylic acid group at the 8-position make it a versatile compound for various applications .
Properties
CAS No. |
64507-37-5 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methoxyquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)10-7(9)3-2-6-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
DMVAPFXINYJFGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)C(=O)O |
Origin of Product |
United States |
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